molecular formula C22H24Br2N2O3S B12070809 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester

Cat. No.: B12070809
M. Wt: 556.3 g/mol
InChI Key: YISQEJGSCYLMGZ-UHFFFAOYSA-N
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Description

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester is a complex organic compound with a unique structure that includes bromine, dimethylamino, hydroxy, methyl, phenylthio, and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester involves multiple steps, including bromination, methylation, and esterification. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with bromine, dimethylamino, hydroxy, and carboxylic acid ester groups. Examples include:

  • 5-Bromo-2-(dimethylamino)methyl-1H-indole-3-carboxylic acid ethyl ester
  • 6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid ethyl ester

Uniqueness

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24Br2N2O3S

Molecular Weight

556.3 g/mol

IUPAC Name

ethyl 6,7-dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C22H24Br2N2O3S/c1-5-29-22(28)17-15(12-30-13-9-7-6-8-10-13)26(4)20-16(17)14(11-25(2)3)21(27)19(24)18(20)23/h6-10,27H,5,11-12H2,1-4H3

InChI Key

YISQEJGSCYLMGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C(=C(C(=C12)CN(C)C)O)Br)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

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